ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate
Description
The compound ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate features a benzothiazole core substituted with a methoxy group at position 6, linked to an azetidine ring via a carbon-nitrogen bond. The azetidine is further connected to a piperazine moiety through a carbonyl group, with the piperazine nitrogen esterified by an ethyl carboxylate (Fig. 1). This structural complexity combines heterocyclic motifs known for bioactivity, including anticancer and antimicrobial properties .
Properties
IUPAC Name |
ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-3-27-19(25)22-8-6-21(7-9-22)17(24)13-11-23(12-13)18-20-15-5-4-14(26-2)10-16(15)28-18/h4-5,10,13H,3,6-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVZKPSJFBPDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Benzo[d]thiazole Moiety: This step involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Azetidine Ring Formation: The azetidine ring can be synthesized by reacting an appropriate amine with a halogenated compound, followed by cyclization under basic conditions.
Coupling Reactions: The benzo[d]thiazole and azetidine intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.
Esterification: The final step involves the esterification of the piperazine carboxylate with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed on the piperazine ring or the benzo[d]thiazole moiety using appropriate nucleophiles and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Drug Development: The compound serves as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring and piperazine carboxylate ester contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Key structural features :
- Benzothiazole : A privileged scaffold in medicinal chemistry, often associated with antitumor activity .
- Azetidine : A strained four-membered ring that enhances metabolic stability and modulates receptor binding compared to larger rings like piperidine .
- Piperazine-carboxylate : Introduces solubility and serves as a pharmacophore for interactions with biological targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules:
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for synthesizing ethyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazine-1-carboxylate?
- Methodology : Multi-step organic synthesis involving coupling reactions, such as:
- Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents.
- Introduction of the azetidine ring via nucleophilic substitution or ring-closing reactions.
- Piperazine coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions.
- Final esterification with ethyl chloroformate .
- Key Considerations : Optimize reaction yields by controlling temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm connectivity of the azetidine-piperazine backbone (e.g., ¹H-NMR signals at δ 3.2–4.5 ppm for piperazine protons) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z ~500–550 Da) .
- X-ray Crystallography : Resolve 3D conformation using SHELX programs to analyze bond angles and torsional strain .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C).
- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions.
- Structural Validation : Re-examine compound purity via HPLC (≥95% purity threshold) and confirm stereochemistry with circular dichroism (CD) .
- Case Study : Discrepancies in PARP inhibition (e.g., IC₅₀ 10 nM vs. 100 nM) may arise from assay interference by residual solvents (e.g., DMSO >0.1%) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the azetidine-piperazine moiety?
- Methodology :
- Analog Synthesis : Replace the ethyl ester with methyl or tert-butyl groups to assess steric effects.
- Bioisosteric Replacement : Substitute the benzothiazole with thiazolo[3,2-b]triazole to enhance metabolic stability .
- Pharmacophore Mapping : Use Schrödinger’s Maestro to model hydrogen-bond interactions with kinase ATP-binding pockets .
- Critical Data : LogP values >3.0 correlate with improved blood-brain barrier penetration but may reduce solubility .
Q. How can computational methods predict the compound’s interaction with biological targets like PARP or Plk1?
- Workflow :
- Molecular Docking : AutoDock Vina or Glide to screen against PDB structures (e.g., PARP1: 4UND).
- Molecular Dynamics (MD) Simulations : GROMACS to assess binding stability over 100-ns trajectories.
- Free Energy Calculations : MM-PBSA to quantify binding affinities (ΔG ~-8 kcal/mol for high-affinity hits) .
- Validation : Cross-check predictions with SPR (surface plasmon resonance) data (e.g., KD ≤ 50 nM for PARP1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
